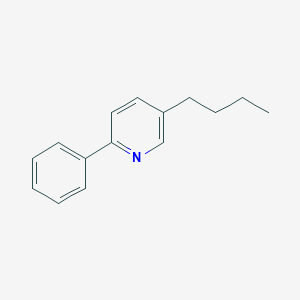

5-Butyl-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-2-phenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAVSAOASSCFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Butyl-2-phenylpyridine

Introduction

5-Butyl-2-phenylpyridine is a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in numerous biologically active compounds and functional materials. The strategic placement of a butyl group at the 5-position and a phenyl group at the 2-position imparts specific physicochemical properties that can be exploited in drug design and the development of novel organic materials. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on modern catalytic cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic disconnections:

-

Formation of the C-C bond between pre-functionalized pyridine and phenyl rings: This is the most common and versatile approach, primarily relying on transition metal-catalyzed cross-coupling reactions.

-

Construction of the substituted pyridine ring: This involves building the pyridine heterocycle from acyclic precursors already bearing the butyl and phenyl substituents.

While classical named reactions like the Kröhnke[1][2] and Bohlmann-Rahtz[3][4][5] syntheses fall under the second category, modern organic synthesis heavily favors the modularity and efficiency of cross-coupling methodologies. Therefore, this guide will focus on the first strategy, detailing the most robust and widely employed cross-coupling techniques.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6][7] The general transformation for the synthesis of this compound via this method involves the coupling of a 5-butyl-2-halopyridine with phenylboronic acid or, conversely, 2-halopyridine with 5-butylphenylboronic acid. The former is often more practical due to the ready availability of phenylboronic acid.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

Introduction: The 5-Butyl-2-phenylpyridine Scaffold

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine: Properties, Synthesis, and Applications

This compound is a substituted biaryl heterocyclic compound featuring a pyridine ring linked to a phenyl ring, with a butyl group attached to the pyridine moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The 2-phenylpyridine core is a privileged structure, known for its role as a key pharmacophore in various biologically active molecules and as a cyclometalating ligand in the development of phosphorescent materials for organic light-emitting diodes (OLEDs).[1] The addition of the butyl group serves to modulate the molecule's physicochemical properties, such as lipophilicity and solubility, which is a critical consideration in drug design for optimizing pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in drug development and scientific research.

Section 1: Physicochemical and Computed Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its application in research. The key properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | [3] |

| Molecular Weight | 211.31 g/mol | [3] |

| CAS Number | 100907-37-7 | [4] |

| Boiling Point | 325.9±15.0 °C at 760 mmHg | [4] |

| Density | 0.966±0.06 g/cm³ | [4] |

| Flash Point | 139.1±12.1 °C | [4] |

| LogP | 4.86 | [4] |

Section 2: Synthesis Methodologies

The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation due to their high efficiency, mild reaction conditions, and broad tolerance of functional groups.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5] It typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[6][7] The choice of a ligand-free system or one with advanced phosphine ligands can be tailored to optimize yield and reaction time, even for less reactive starting materials like chloropyridines.[8]

The primary advantages of the Suzuki coupling are the commercial availability of a vast array of boronic acids, the operational simplicity of the reaction, and the generally non-toxic nature of the boron-containing byproducts.[5] This makes it a highly practical and scalable method for generating libraries of biaryl compounds for screening in drug discovery programs.[9]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., K₂CO₃, Na₃PO₄, 2-3 equivalents).

-

Reactant Addition: Add 5-butyl-2-halopyridine (1.0 equivalent) and phenylboronic acid (1.1-1.5 equivalents) to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/EtOH/H₂O).

-

Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds.[10] This method is particularly valued for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers.[10][11]

Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times or allow for the coupling of more challenging substrates at lower temperatures.[12] The Negishi coupling demonstrates impressive chemoselectivity, tolerating functional groups like esters, nitriles, and alkynes, which is highly advantageous in the synthesis of complex molecules.

-

Organozinc Preparation (if not commercially available): React the corresponding aryl halide (e.g., bromobenzene) with activated zinc (Zn*) or perform a transmetalation from an organolithium or Grignard reagent.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous aprotic solvent such as THF or DME.

-

Reactant Addition: Add the 5-butyl-2-halopyridine (1.0 equivalent) to the catalyst solution.

-

Organozinc Addition: Slowly add the solution of the phenylzinc reagent (1.1-1.3 equivalents) to the reaction mixture at room temperature.

-

Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction's progress by TLC or GC-MS.[13]

-

Work-up and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Section 3: Spectroscopic Signature for Structural Elucidation

Correctly identifying and characterizing the synthesized molecule is paramount. Spectroscopic methods provide the necessary evidence for structural confirmation.[14]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic regions. The four protons of the butyl group should appear as a triplet (CH₃), a sextet (CH₂), a quintet (CH₂), and another triplet (CH₂) in the upfield region (~0.9-2.7 ppm). The aromatic region (~7.0-8.7 ppm) will contain signals for the three protons on the pyridine ring and the five protons on the phenyl ring, with characteristic splitting patterns and chemical shifts influenced by the nitrogen heteroatom and the substitution pattern.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display 15 distinct signals, corresponding to each unique carbon atom in the molecule. The four aliphatic carbons of the butyl group will appear upfield, while the eleven aromatic carbons will resonate in the downfield region (~120-160 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will provide information about the functional groups present.[15] Key absorptions will include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic butyl group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound.[16] The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of this compound (211.31). Fragmentation patterns can provide further structural information.

Section 4: Chemical Reactivity Profile

The reactivity of this compound is largely dictated by the electronic properties of its two aromatic rings. A particularly important reaction for this class of molecules is C-H activation.[17]

Pyridine-Directed C-H Activation: The nitrogen atom in the pyridine ring can act as a directing group in transition metal-catalyzed reactions.[18] This allows for regioselective functionalization of the ortho C-H bonds on the phenyl ring. Catalysts like palladium can coordinate to the pyridine nitrogen, bringing the metal center into close proximity with the phenyl ring's C-H bonds, facilitating their activation and subsequent coupling with various partners (e.g., alkylation, arylation, acylation).[17][19] This strategy is a powerful tool for late-stage functionalization, enabling the diversification of the 2-phenylpyridine scaffold to explore structure-activity relationships (SAR) in drug discovery.

Section 5: Applications in Research and Development

The unique combination of a phenylpyridine core and a lipophilic butyl chain makes this molecule a versatile platform for various applications.

-

Drug Discovery : As a "fragment" or scaffold, this compound can be used as a starting point for developing new therapeutic agents.[2] The butyl group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. The phenylpyridine motif itself is found in numerous compounds with diverse biological activities.

-

Materials Science : The parent 2-phenylpyridine is a canonical ligand for creating highly efficient phosphorescent iridium(III) and platinum(II) complexes used in OLEDs.[1] The introduction of alkyl groups like butyl can be used to tune the electronic properties, solubility, and film-forming characteristics of these materials, potentially leading to improved device performance and processability.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling substituted pyridine derivatives should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[21] Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Section 7: References

- ChemicalBook. (n.d.). This compound | 100907-37-7. Retrieved from https://www.chemicalbook.com/Product.aspx?cas=100907-37-7

- Wikipedia. (2023). Negishi coupling. Retrieved from https://en.wikipedia.org/wiki/Negishi_coupling

- PubChem. (n.d.). 5-Butyl-2-propylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20597912

- Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds

- Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/negishi-coupling.shtm

- Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v78p0051

- Guidechem. (n.d.). 2-Butyl-5-phenylpyridine | CAS No.78313-70-9 Synthetic Routes. Retrieved from https://www.guidechem.com/cas/78313-70-9.html

- LGC Standards. (2019). Safety data sheet. Retrieved from https://www.lgcstandards.com/

- MDPI. (2018). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Retrieved from https://www.mdpi.com/1420-3049/23/10/2485

- National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152206/

- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from http://www.orgsyn.org/Content/pdfs/procedures/v89p0076.pdf

- PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21764585/

- Wikipedia. (2023). 2-Phenylpyridine. Retrieved from https://en.wikipedia.org/wiki/2-Phenylpyridine

- BenchChem. (n.d.). Application Notes and Protocols: Negishi Cross-Coupling of 2-Butyl-5-iodofuran. Retrieved from https://www.benchchem.com/application-notes/negishi-cross-coupling-of-2-butyl-5-iodofuran

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_259468641

- TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.tcichemicals.com/sds/

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from https://www.youtube.com/watch?v=3-Ij21-PBsQ

- YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from https://www.youtube.com/watch?v=sO6d_8sQY8I

- National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8592652/

- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from https://www.mdpi.com/books/pdfview/book/269

- BenchChem. (n.d.). Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols. Retrieved from https://www.benchchem.com/application-notes/synthesis-of-4-tert-butyl-2-phenylpyridine-via-suzuki-coupling

- PubChem. (n.d.). 5-Tert-butyl-4-(2-methylpropyl)-2-phenylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/172076684

- Fisher Scientific. (2020). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds

- FooDB. (2010). Showing Compound 2-Phenylpyridine (FDB004404). Retrieved from https://foodb.ca/compounds/FDB004404

- ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from https://www.researchgate.net/publication/225332616_A_new_route_for_the_synthesis_of_2-phenylpyridines_over_molecular_sieve_catalysts

- GSRS. (n.d.). 5-BUTYL-2-METHYLPYRIDINE. Retrieved from https://gsrs.ncats.nih.gov/substance/2PZ7JBU6ZQ

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from https://www.youtube.com/watch?v=YpS582DoulY

- SpringerLink. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from https://link.springer.com/article/10.1007/s11164-022-04740-8

- YouTube. (2024). The Main Purpose of Infrared Spectroscopy, NMR Spectroscopy and Mass Spectrometry. Retrieved from https://www.youtube.com/watch?v=bNkGMkzbBXI

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from https://www.youtube.com/watch?v=3g-f5b21y7g

- Royal Society of Chemistry. (2013). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2013/dt/c3dt51177j

- National Institutes of Health. (n.d.). 5-Butyl-2-methylpyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69704

- Royal Society of Chemistry. (2014). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt02117a

- PubMed Central. (2011). Principles of early drug discovery. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/

- ResearchGate. (2015). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. Retrieved from https://www.researchgate.net/publication/281145134_Carboxylate-Assisted_C-H_Activation_of_Phenylpyridines_with_Copper_Palladium_and_Ruthenium_A_Mass_Spectrometry_and_DFT_Study

References

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 100907-37-7 [chemicalbook.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. researchgate.net [researchgate.net]

- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine

CAS Number: 100907-37-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Butyl-2-phenylpyridine, a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from the well-established chemistry of 2-phenylpyridines and related substituted pyridines to offer a robust guide for researchers. We will delve into its physicochemical properties, propose validated synthetic routes based on modern cross-coupling methodologies, predict its spectroscopic signature, and discuss its potential applications, particularly within the realm of drug discovery, where the phenylpyridine scaffold is recognized as a privileged structure.

Introduction: The Phenylpyridine Scaffold

The phenylpyridine motif is a cornerstone in the development of functional molecules. Comprising a pyridine ring linked to a phenyl group, these structures are prevalent in a vast array of applications, from ligands in organometallic chemistry to the core of numerous therapeutic agents.[1][2] The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.[3] The introduction of substituents, such as the butyl group at the 5-position and the phenyl group at the 2-position in this compound, allows for the fine-tuning of steric and electronic properties, which in turn can modulate biological activity and material characteristics.[4] This guide aims to provide a detailed, practical framework for the synthesis, characterization, and potential utilization of this compound.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not widely published, we can predict its properties based on its structure and data from analogous compounds such as 2-phenylpyridine and other alkyl-substituted pyridines.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| CAS Number | 100907-37-7 | Confirmed in chemical databases.[7] |

| Molecular Formula | C₁₅H₁₇N | Based on the chemical structure. |

| Molecular Weight | 211.31 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for phenylpyridine derivatives.[5] |

| Boiling Point | > 270 °C | Expected to be higher than 2-phenylpyridine due to the butyl group. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform), limited solubility in water. | The nonpolar butyl and phenyl groups dominate the molecule's polarity.[8] |

| pKa (of pyridinium ion) | ~4.5 - 5.5 | The butyl group is weakly electron-donating, which may slightly increase the basicity compared to 2-phenylpyridine.[9] |

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic region (δ 7.0-8.7 ppm): Complex multiplets for the protons on the phenyl and pyridine rings. A characteristic downfield signal for the proton at the 6-position of the pyridine ring is expected. Aliphatic region (δ 0.9-2.8 ppm): A triplet for the terminal methyl group of the butyl chain (δ ~0.9 ppm), multiplets for the methylene groups of the butyl chain, with the methylene group adjacent to the pyridine ring being the most deshielded (δ ~2.7 ppm). |

| ¹³C NMR (CDCl₃) | Aromatic region (δ 120-160 ppm): Signals for the carbon atoms of the phenyl and pyridine rings. The carbon at the 2-position of the pyridine ring, bonded to the phenyl group, will be significantly downfield. Aliphatic region (δ 14-35 ppm): Four distinct signals for the butyl group carbons. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 211. Fragmentation: A significant fragment at m/z = 168, corresponding to the loss of a propyl radical (C₃H₇) via benzylic cleavage, is anticipated. Other fragments corresponding to the phenylpyridine core would also be present. |

| Infrared (IR) | C-H stretching (aromatic): ~3050 cm⁻¹ C-H stretching (aliphatic): ~2850-2960 cm⁻¹ C=C and C=N stretching (aromatic): ~1450-1600 cm⁻¹ |

Synthesis of this compound

Modern palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods for the synthesis of 2-phenylpyridine derivatives.[10][11] The Suzuki-Miyaura and Negishi couplings are particularly noteworthy for their high yields and functional group tolerance.[12][13] Below is a proposed synthetic protocol for this compound via a Suzuki-Miyaura coupling.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This methodology involves the coupling of a halogenated 5-butylpyridine with phenylboronic acid. 2-Chloro-5-butylpyridine is a plausible starting material.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-butylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

-

Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. This is a common and effective catalyst system for Suzuki couplings.[14]

-

Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step in the catalytic cycle.[15]

-

Solvent System: The mixed solvent system of toluene, ethanol, and water ensures the solubility of both the organic reactants and the inorganic base.

Synthetic Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 100907-37-7 [chemicalbook.com]

- 8. CAS 1008-89-5: 2-phenylpyridine | CymitQuimica [cymitquimica.com]

- 9. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

Spectroscopic data for 5-Butyl-2-phenylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-2-phenylpyridine

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. By integrating theoretical predictions with data from analogous structures, this whitepaper serves as a predictive guide for the spectroscopic analysis of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₁₅H₁₇N and a CAS Registry Number of 100907-37-7.[1][2] Its structure, featuring a phenyl group at the 2-position and a butyl group at the 5-position of the pyridine ring, makes it a subject of interest in medicinal chemistry and materials science due to the versatile nature of the bipyridyl scaffold. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Each section will provide a theoretical framework, predicted data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Key Features

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure of this compound.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 8.6 - 8.8 | d | 1H | ~2.0 |

| Phenyl (ortho) | 7.9 - 8.1 | m | 2H | |

| Phenyl (meta, para) | 7.3 - 7.5 | m | 3H | |

| H-3 | 7.6 - 7.8 | d | 1H | ~8.0 |

| H-4 | 7.2 - 7.4 | dd | 1H | ~8.0, 2.0 |

| Butyl (α-CH₂) | 2.6 - 2.8 | t | 2H | ~7.5 |

| Butyl (β-CH₂) | 1.6 - 1.8 | sextet | 2H | ~7.5 |

| Butyl (γ-CH₂) | 1.3 - 1.5 | sextet | 2H | ~7.5 |

| Butyl (δ-CH₃) | 0.9 - 1.0 | t | 3H | ~7.5 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, and the aliphatic protons of the butyl chain.

-

Aromatic Region (7.2 - 8.8 ppm):

-

The proton at the C-6 position (H-6) of the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the adjacent nitrogen atom, appearing as a doublet.

-

The ortho-protons of the phenyl group are also deshielded and will likely appear as a multiplet.

-

The meta and para-protons of the phenyl group will resonate at a slightly higher field as a multiplet.

-

The protons at C-3 and C-4 of the pyridine ring will show characteristic doublet and doublet of doublets patterns, respectively, due to ortho and meta coupling.

-

-

Aliphatic Region (0.9 - 2.8 ppm):

-

The methylene group attached to the pyridine ring (α-CH₂) will be the most deshielded of the butyl chain protons, appearing as a triplet.

-

The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear as sextets.

-

The terminal methyl group (δ-CH₃) of the butyl chain will be the most upfield signal, appearing as a triplet.

-

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or proton-optimized probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 158 |

| Pyridine C-6 | 148 - 151 |

| Phenyl C-1' | 138 - 141 |

| Pyridine C-4 | 135 - 138 |

| Pyridine C-5 | 132 - 135 |

| Phenyl (ortho, meta, para) | 126 - 130 |

| Pyridine C-3 | 120 - 123 |

| Butyl C-α | 35 - 38 |

| Butyl C-β | 33 - 36 |

| Butyl C-γ | 22 - 25 |

| Butyl C-δ | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule.

-

Aromatic Region (120 - 160 ppm):

-

The quaternary carbons (C-2, C-5, and C-1') will have distinct chemical shifts. C-2, being attached to nitrogen and the phenyl group, is expected to be significantly downfield.

-

The protonated aromatic carbons will appear in the range of 120-151 ppm. The chemical shifts will be influenced by the nitrogen atom and the substituents.

-

-

Aliphatic Region (13 - 38 ppm):

-

The four carbons of the butyl chain will be observed in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.

-

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Probe: Standard broadband probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 211 | Molecular ion [M]⁺ |

| 196 | [M - CH₃]⁺ |

| 182 | [M - C₂H₅]⁺ |

| 168 | [M - C₃H₇]⁺ |

| 154 | [M - C₄H₉]⁺ (loss of butyl radical) |

| 77 | Phenyl cation [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 211, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by the cleavage of the butyl chain. The base peak could be the fragment resulting from the loss of a propyl radical (m/z 168) via McLafferty rearrangement, or the loss of the entire butyl chain (m/z 154). The presence of a peak at m/z 77 would be indicative of the phenyl group.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | C-H stretching (aromatic) |

| 2850 - 2960 | C-H stretching (aliphatic) |

| 1580 - 1610 | C=C and C=N stretching (aromatic rings) |

| 1450 - 1500 | C=C stretching (aromatic rings) |

| 1465 | C-H bending (aliphatic CH₂) |

| 1375 | C-H bending (aliphatic CH₃) |

| 750 - 800 | C-H out-of-plane bending (aromatic) |

Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of both aromatic and aliphatic components.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Strong bands below 3000 cm⁻¹.

-

Ring Vibrations: A series of bands in the 1450-1610 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

-

C-H Bending: Bands in the fingerprint region corresponding to the bending vibrations of the butyl chain and the out-of-plane bending of the aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

-

ATR: Place a drop of the sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or pure solvent.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the synthesis and purity of this compound. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel pyridine derivatives.

References

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine: Synthesis, Structural Elucidation, and Applications

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine moiety is a privileged heterocyclic motif that forms the structural core of a vast array of compounds with significant applications in medicinal chemistry and materials science.[1][2] The strategic placement of a phenyl group on the pyridine ring gives rise to a unique combination of steric and electronic properties, influencing the molecule's reactivity, conformational flexibility, and potential for intermolecular interactions. The introduction of further substituents, such as an alkyl chain, allows for the fine-tuning of these properties, making derivatives like 5-Butyl-2-phenylpyridine attractive targets for rational drug design and the development of advanced organic materials.[3]

This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic protocol, in-depth structural analysis through modern spectroscopic techniques, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure of this compound

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 5-position with a butyl group. This arrangement results in a molecule with both aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential for biological activity.

Caption: Molecular structure of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction offers high functional group tolerance and typically proceeds under mild conditions, making it an ideal choice for the synthesis of this compound. The general strategy involves the palladium-catalyzed coupling of a pyridine halide with a phenylboronic acid derivative.

A logical and efficient approach to the synthesis of this compound is the Suzuki-Miyaura coupling of 2-chloro-5-butylpyridine with phenylboronic acid. This approach benefits from the commercial availability of both starting materials.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Chloro-5-butylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Initiation: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon). Add the catalyst solution to the reaction flask via syringe.

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the reaction flask.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Spectroscopic Characterization and Structural Confirmation

The structural identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[6][7][8][9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 (Pyridine) |

| ~7.95 | d | 2H | H-2', H-6' (Phenyl) |

| ~7.65 | dd | 1H | H-4 (Pyridine) |

| ~7.40 | m | 3H | H-3', H-4', H-5' (Phenyl) |

| ~7.20 | d | 1H | H-3 (Pyridine) |

| ~2.65 | t | 2H | -CH₂- (Butyl, α to pyridine) |

| ~1.60 | m | 2H | -CH₂- (Butyl, β to pyridine) |

| ~1.35 | m | 2H | -CH₂- (Butyl, γ to pyridine) |

| ~0.90 | t | 3H | -CH₃ (Butyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C-2 (Pyridine) |

| ~149.5 | C-6 (Pyridine) |

| ~139.0 | C-1' (Phenyl) |

| ~136.5 | C-4 (Pyridine) |

| ~135.0 | C-5 (Pyridine) |

| ~129.0 | C-3', C-5' (Phenyl) |

| ~128.5 | C-4' (Phenyl) |

| ~127.0 | C-2', C-6' (Phenyl) |

| ~120.5 | C-3 (Pyridine) |

| ~35.0 | -CH₂- (Butyl, α to pyridine) |

| ~33.5 | -CH₂- (Butyl, β to pyridine) |

| ~22.5 | -CH₂- (Butyl, γ to pyridine) |

| ~14.0 | -CH₃ (Butyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₇N), the expected molecular weight is approximately 211.31 g/mol .

| Predicted m/z | Assignment |

| 211 | [M]⁺ (Molecular Ion) |

| 168 | [M - C₃H₇]⁺ |

| 154 | [M - C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretch (Aromatic) |

| 2960-2850 | C-H stretch (Aliphatic) |

| ~1600, ~1580, ~1470 | C=C and C=N stretch (Aromatic Rings) |

| ~1450 | C-H bend (Aliphatic) |

| ~750, ~700 | C-H out-of-plane bend (Aromatic) |

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds considerable promise for applications in both drug discovery and materials science, owing to the versatile nature of the phenylpyridine core.

-

Medicinal Chemistry: Phenylpyridine derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] The butyl group in this compound can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. This makes the molecule an interesting starting point for the development of novel therapeutics.

-

Materials Science: 2-Phenylpyridine and its derivatives are well-known for their use as ligands in the synthesis of phosphorescent metal complexes, particularly with iridium(III), which are employed as emitters in organic light-emitting diodes (OLEDs).[13] The butyl substituent can influence the solubility and film-forming properties of these complexes, potentially leading to improved device performance.

Conclusion

This compound is a valuable heterocyclic compound with a molecular architecture that is highly amenable to further functionalization. The synthetic route via Suzuki-Miyaura coupling provides an efficient and reliable method for its preparation. The detailed spectroscopic analysis, based on established principles and data from analogous structures, provides a robust framework for its characterization. The potential applications of this molecule in drug discovery and materials science underscore the continued importance of the phenylpyridine scaffold in modern chemical research. This guide serves as a foundational resource for scientists and researchers looking to explore the synthesis and utility of this compound and its derivatives.

References

- 1. Pyridine derivatives: Significance and symbolism [wisdomlib.org]

- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 13. IR Comparison [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physical Properties of 5-Butyl-2-phenylpyridine

Introduction

5-Butyl-2-phenylpyridine, a substituted aromatic heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique combination of a lipophilic butyl group and a π-stacking-capable phenyl group appended to a polar pyridine core imparts a nuanced physicochemical profile. This guide provides a comprehensive exploration of the physical properties of this compound, offering not just data, but the underlying principles and experimental methodologies crucial for its application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Molecular Structure and Physicochemical Profile

The foundational step in characterizing any molecule is a thorough understanding of its structure and the resultant physicochemical properties. These parameters govern its solubility, permeability, and interaction with biological targets or material matrices.

Core Molecular Attributes

A summary of the fundamental computed and anticipated physical properties of this compound is presented below. It is critical to note that while experimental data for this specific isomer is not widely published, the values for the closely related isomer, 2-Butyl-5-phenylpyridine, offer a reliable predictive baseline.

| Property | Value (Predicted for Isomer) | Significance in Application |

| Molecular Formula | C₁₅H₁₇N | Defines the elemental composition and molar mass. |

| Molecular Weight | 211.3 g/mol [1] | Essential for all stoichiometric calculations and concentration determinations. |

| CAS Number | 100907-37-7 | A unique identifier for this specific chemical substance.[2][3] |

| Boiling Point | ~325.6 ± 21.0 °C at 760 mmHg[1] | Indicates volatility and is a key parameter for purification by distillation. |

| Density | ~1.0 ± 0.1 g/cm³[1] | Important for solvent selection, reaction scale-up, and formulation. |

| LogP (Octanol-Water Partition Coefficient) | ~4.09[1] | A crucial measure of lipophilicity, predicting membrane permeability and aqueous solubility. |

| Refractive Index | ~1.547[1] | A measure of how light propagates through the substance, useful for purity assessment. |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for the precise measurement of the key physical properties of this compound. The emphasis is on the rationale behind the chosen methods, ensuring a robust and reproducible characterization.

Determination of Boiling Point

The boiling point is a fundamental physical constant that provides insights into the volatility of a compound and is a critical parameter for its purification.

Experimental Protocol: Distillation Method

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Causality of Experimental Choice: Distillation is the preferred method for determining the boiling point of a liquid as it directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For high-boiling compounds like this compound, vacuum distillation may be employed to prevent thermal decomposition.

Solubility Profile

Understanding the solubility of this compound in various solvents is paramount for its application in synthesis, purification, and formulation.

Experimental Protocol: Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: Add a known excess amount of this compound to a measured volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: Carefully separate the saturated solution from the excess solid. Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.[4]

Logical Framework for Solubility Testing

Caption: A logical workflow for the experimental determination of solubility.

Density Measurement

The density of a liquid is a crucial physical property for a variety of laboratory and industrial applications, from reaction stoichiometry to fluid dynamics.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer. Fill the pycnometer with deionized water and weigh it again to determine the volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Rationale: The pycnometer method is a highly accurate and precise technique for determining the density of liquids, relying on the direct measurement of mass and a precisely known volume.[5]

Spectral Properties: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a molecule and offers detailed insights into its electronic and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Region (7.0-9.0 ppm): Signals corresponding to the protons on the phenyl and pyridine rings. The substitution pattern will lead to characteristic splitting patterns.

-

Aliphatic Region (0.9-2.8 ppm): A triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene groups.

Expected ¹³C NMR Spectral Features:

-

Aromatic Region (120-160 ppm): Signals for the carbon atoms of the phenyl and pyridine rings.

-

Aliphatic Region (10-40 ppm): Four distinct signals for the butyl group carbons.

Advanced NMR for Unambiguous Assignment

Caption: A workflow illustrating the use of 2D NMR for structural assignment.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the spectra to assign all proton and carbon signals.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers information about its structure through fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 211.13).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the butyl chain or cleavage of the phenyl-pyridine bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Rationale for Technique: EI-MS is a standard and robust technique for the analysis of relatively volatile and thermally stable organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[7]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a transition-metal-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki Coupling

A common method for the synthesis of 2-phenylpyridines is the Suzuki coupling reaction.[8][9]

Reaction Scheme:

5-Butyl-2-bromopyridine + Phenylboronic acid ---(Pd catalyst, Base)--> this compound

Experimental Protocol: Suzuki Coupling

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-butyl-2-bromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis and Purification Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound and the experimental methodologies for their determination. By understanding not only the "what" but also the "how" and "why" of these characterizations, researchers and drug development professionals can better leverage the unique attributes of this molecule in their applications. The provided protocols and theoretical underpinnings serve as a robust foundation for the reliable and reproducible study of this compound and its derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 100907-37-7 [chemicalbook.com]

- 3. This compound | 100907-37-7 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Novel Synthesis Routes for Substituted Phenylpyridines

An In-Depth Technical Guide

Introduction: The Enduring Significance of the Phenylpyridine Scaffold

The phenylpyridine motif, a deceptively simple fusion of two fundamental aromatic rings, represents a privileged scaffold in modern science. Its derivatives are cornerstone components in fields ranging from medicinal chemistry, where they feature in anticancer, anti-inflammatory, and neuroprotective agents, to materials science, where their unique photophysical properties are harnessed in organic light-emitting diodes (OLEDs) and photocatalysis.[1][2] The specific substitution pattern on both the phenyl and pyridine rings dramatically influences the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity or material function.

This guide provides an in-depth exploration of the key modern synthetic strategies for accessing this versatile scaffold. We move beyond a simple recitation of reactions, instead focusing on the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations essential for successful synthesis in a research and development setting. We will delve into the workhorses of cross-coupling chemistry, the elegance of C-H activation, and the emerging potential of photocatalysis, offering both high-level strategic insights and detailed, actionable protocols.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon bonds, and they remain the most robust and widely utilized methods for phenylpyridine synthesis.[3][4] These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent, catalyzed by a palladium complex.

The Suzuki-Miyaura Coupling: A Versatile and Tolerant Workhorse

The Suzuki-Miyaura reaction is arguably the most popular method for phenylpyridine synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of its key organoboron reagents.[5][6][7]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the desired biaryl C-C bond.[8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 3-Phenylpyridine

This protocol is adapted from a standard procedure for the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.[9]

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.[9]

-

Catalyst Addition: Add palladium(II) acetate and triphenylphosphine.

-

Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe (a typical ratio is 4:1).[9]

-

Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-phenylpyridine.

Data Summary: Suzuki-Miyaura Coupling

| Phenylpyridine Target | Halopyridine | Boronic Acid | Catalyst System | Base | Yield (%) | Reference |

| 2-Phenylpyridine | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~85% | [10][11] |

| 3-Phenylpyridine | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | >90% | [9] |

| 4-Phenylpyridine | 4-Chloropyridine | Phenylboronic acid | 7% Pd/WA30 | Cs₂CO₃ | ~100% |

The Negishi Coupling: Enhanced Reactivity for Challenging Substrates

The Negishi coupling utilizes organozinc reagents, which are more nucleophilic than their organoboron counterparts.[12][13] This heightened reactivity makes the Negishi coupling particularly useful for less reactive aryl chlorides or for reactions that are sluggish under Suzuki conditions.[5] The primary trade-off is the sensitivity of organozinc reagents to air and moisture, necessitating stricter anhydrous techniques.[5][14]

Mechanistic Advantage

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step with the organozinc species is often faster and does not require activation by a base. This can lead to cleaner reactions and higher turnover numbers for the catalyst.[13]

Representative Protocol Outline: Synthesis of a 4-Phenylpiperidine Derivative

While a direct phenylpyridine example is detailed, the principles are identical. This process was used in the synthesis of a key intermediate for the drug candidate Pridopidine (ACR16).[14][15]

-

Organozinc Formation: An aryl bromide is reacted with an organolithium reagent (e.g., n-BuLi) via lithium-halogen exchange, followed by transmetalation with zinc chloride (ZnCl₂) to form the arylzinc reagent in situ.

-

Coupling: The pre-formed organozinc reagent is then added to a solution containing the halopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄).[16]

-

Reaction & Work-up: The reaction is stirred, typically at room temperature or with gentle heating, until completion, followed by a standard aqueous work-up and purification.

The Stille Coupling: Stability and Orthogonality

The Stille coupling pairs an organic halide with an organostannane (tin) reagent.[17][18] The key advantages of organostannanes are their stability to air and moisture and their compatibility with a wide array of functional groups.[19] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification, which has led to a decline in its use in favor of the Suzuki reaction.[17]

Expert Insight: When to Consider Stille

Despite its drawbacks, the Stille coupling remains valuable in complex molecule synthesis. Its "orthogonality" to boronic acid chemistry allows for sequential couplings. For instance, a molecule containing both a boronic ester and a stannane can be selectively coupled at one position via a Suzuki reaction, and the other position can be functionalized later using a Stille reaction.

Chapter 2: Direct C-H Arylation: An Atom-Economical Frontier

Direct C-H arylation represents a paradigm shift in biaryl synthesis. Instead of pre-functionalizing one of the coupling partners (as a boronic acid or organozinc reagent), this strategy forms the C-C bond by directly activating a C-H bond on one of the rings.[20] This approach is highly atom-economical, reducing synthetic steps and waste.

The Challenge of Regioselectivity

The pyridine ring has multiple C-H bonds, making regioselectivity a significant challenge.[21] Modern methods achieve high selectivity through several strategies:

-

Directing Groups: A coordinating group on the pyridine (or the phenyl ring) can direct the palladium catalyst to a specific C-H bond, typically in the ortho position.[22][23]

-

Electronic Control: The inherent electronic properties of the pyridine ring can be exploited. Electron-withdrawing groups can activate specific C-H bonds, facilitating arylation at the C3 or C4 positions.[21][24]

-

N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide alters the electronic landscape of the ring, favoring selective C-H activation at the C2 position.[22][25]

Caption: Workflow for a directed C-H arylation of a pyridine derivative.

Representative Protocol: Ortho-Arylation of 2-Phenylpyridine

This protocol describes a palladium-catalyzed C-H arylation using an iodonium salt as the arylating agent.[23]

Materials:

-

2-Phenylpyridine (1.0 eq.)

-

Diphenyliodonium Chloride (1.2 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Acetonitrile/Water solvent mixture

Procedure:

-

Reaction Setup: Combine 2-phenylpyridine, diphenyliodonium chloride, Pd(OAc)₂, and K₂CO₃ in a reaction vessel.

-

Solvent Addition: Add the acetonitrile/water solvent mixture.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up and purification by column chromatography to yield the ortho-arylated product.[23]

Chapter 3: Emerging Strategies: Photocatalysis

Visible-light photoredox catalysis offers a green and efficient alternative for forging C-C bonds under exceptionally mild conditions.[26] Iridium complexes, such as Tris(2-phenylpyridine)iridium (Ir(ppy)₃), are powerful photocatalysts that can be used in conjunction with transition metal catalysis to enable novel reactivity.[26][27]

Mechanistic Principle

-

Photoexcitation: The Ir(ppy)₃ catalyst absorbs visible light (e.g., from an LED), promoting it to an excited state. This excited state is both a more potent oxidant and reductant than the ground state.[26]

-

Redox Event: The excited photocatalyst can engage with an aryl donor (like a diazonium salt) to generate a highly reactive aryl radical.[27]

-

Coupling Cycle: This aryl radical is intercepted within a palladium catalytic cycle, leading to the formation of the phenylpyridine product at room temperature.[27]

This dual catalytic system merges the worlds of photocatalysis and C-H functionalization, allowing for reactions to proceed at room temperature, powered only by light.[27] This approach is particularly promising for synthesizing complex, heat-sensitive molecules.

Conclusion

The synthesis of substituted phenylpyridines has evolved from classical condensation reactions to a sophisticated array of catalytic methodologies. While the Suzuki-Miyaura coupling remains the preeminent choice for its versatility and reliability, a modern understanding of Negishi and Stille couplings provides crucial tools for specific synthetic challenges. The ascent of direct C-H arylation marks a significant step towards more sustainable and efficient synthesis by minimizing pre-functionalization steps and improving atom economy. Looking forward, photoredox catalysis promises to further revolutionize the field, enabling the construction of these vital scaffolds under even milder and more environmentally benign conditions. The choice of synthetic route is no longer a matter of simple precedent but a strategic decision based on substrate scope, functional group tolerance, desired regioselectivity, and scalability, empowering chemists to construct the next generation of functional molecules with unprecedented precision.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. wwjmrd.com [wwjmrd.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stille Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 21. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 26. nbinno.com [nbinno.com]

- 27. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02173H [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Butyl-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals